molecular formula C9H15N3O3 B14896635 2-(2-((4-Methoxypyrimidin-2-yl)amino)ethoxy)ethan-1-ol

2-(2-((4-Methoxypyrimidin-2-yl)amino)ethoxy)ethan-1-ol

Cat. No.: B14896635
M. Wt: 213.23 g/mol
InChI Key: SWXQYNUNKYFRPN-UHFFFAOYSA-N
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Description

2-(2-((4-Methoxypyrimidin-2-yl)amino)ethoxy)ethan-1-ol is an organic compound with the molecular formula C9H15N3O3 and a molecular weight of 213.23 g/mol . This compound is characterized by the presence of a methoxypyrimidine group attached to an ethoxyethanol chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Methoxypyrimidin-2-yl)amino)ethoxy)ethan-1-ol typically involves the reaction of 4-methoxypyrimidine with ethylene glycol under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that include the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Methoxypyrimidin-2-yl)amino)ethoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohol derivatives, and substituted pyrimidine compounds .

Scientific Research Applications

2-(2-((4-Methoxypyrimidin-2-yl)amino)ethoxy)ethan-1-ol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(2-((4-Methoxypyrimidin-2-yl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrimidine group can form hydrogen bonds and other interactions with active sites of enzymes, thereby modulating their activity. The ethoxyethanol chain enhances the compound’s solubility and facilitates its transport within biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

2-[2-[(4-methoxypyrimidin-2-yl)amino]ethoxy]ethanol

InChI

InChI=1S/C9H15N3O3/c1-14-8-2-3-10-9(12-8)11-4-6-15-7-5-13/h2-3,13H,4-7H2,1H3,(H,10,11,12)

InChI Key

SWXQYNUNKYFRPN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)NCCOCCO

Origin of Product

United States

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